molecular formula C14H19NO B11768095 (2R,6R)-1-benzyl-2,6-dimethylpiperidin-4-one

(2R,6R)-1-benzyl-2,6-dimethylpiperidin-4-one

Katalognummer: B11768095
Molekulargewicht: 217.31 g/mol
InChI-Schlüssel: RZABKAGQMPNUFJ-VXGBXAGGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,6R)-1-benzyl-2,6-dimethylpiperidin-4-one is a chiral compound with significant interest in various scientific fields. This compound is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of benzyl and dimethyl groups at specific positions on the ring. The stereochemistry of the compound, indicated by the (2R,6R) configuration, plays a crucial role in its chemical behavior and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6R)-1-benzyl-2,6-dimethylpiperidin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as benzylamine and 2,6-dimethylpiperidine.

    Formation of Intermediate: The benzylamine is reacted with an appropriate ketone to form an intermediate imine.

    Reduction: The imine is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired piperidinone.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.

    Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.

    Automated Purification Systems: Employing automated purification systems to streamline the isolation and purification processes.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,6R)-1-benzyl-2,6-dimethylpiperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or dimethyl positions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted piperidinones.

Wissenschaftliche Forschungsanwendungen

(2R,6R)-1-benzyl-2,6-dimethylpiperidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating neurological disorders and as an analgesic.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of (2R,6R)-1-benzyl-2,6-dimethylpiperidin-4-one involves:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2R,6R)-1-benzyl-2,6-dimethylpiperidin-4-one is unique due to its specific stereochemistry and the presence of both benzyl and dimethyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Eigenschaften

Molekularformel

C14H19NO

Molekulargewicht

217.31 g/mol

IUPAC-Name

(2R,6R)-1-benzyl-2,6-dimethylpiperidin-4-one

InChI

InChI=1S/C14H19NO/c1-11-8-14(16)9-12(2)15(11)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3/t11-,12-/m1/s1

InChI-Schlüssel

RZABKAGQMPNUFJ-VXGBXAGGSA-N

Isomerische SMILES

C[C@@H]1CC(=O)C[C@H](N1CC2=CC=CC=C2)C

Kanonische SMILES

CC1CC(=O)CC(N1CC2=CC=CC=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.